molecular formula C12H13ClN4O B1620823 4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 41933-01-1

4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No. B1620823
CAS RN: 41933-01-1
M. Wt: 264.71 g/mol
InChI Key: BAWNUIKKPHPLGU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name, and structural formula. It may also include its uses or applications in various fields such as medicine, industry, or research.



Synthesis Analysis

The synthesis of a compound involves the procedures used to create it from simpler starting materials. This includes the specific reactions, reagents, and conditions used, as well as any purification or isolation techniques.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any catalysts that might affect its reactivity.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. It also includes its chemical properties, such as its acidity or basicity, its redox potential, and its spectral properties.


Safety And Hazards

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Future Directions

This could involve potential applications of the compound that have not yet been fully explored, or new synthetic routes that could be more efficient or environmentally friendly.


properties

IUPAC Name

5-[amino(methyl)amino]-4-chloro-2-(4-methylphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-8-3-5-9(6-4-8)17-12(18)11(13)10(7-15-17)16(2)14/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWNUIKKPHPLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N(C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379266
Record name 4-Chloro-5-(1-methylhydrazinyl)-2-(4-methylphenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

CAS RN

41933-01-1
Record name 4-Chloro-5-(1-methylhydrazinyl)-2-(4-methylphenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
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4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

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